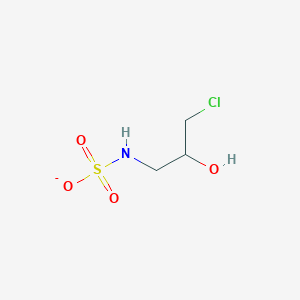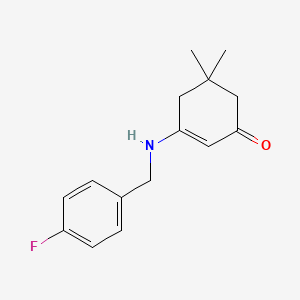![molecular formula C26H33N3O4 B11089205 N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N'-(prop-2-en-1-yl)benzene-1,2-dicarboxamide](/img/structure/B11089205.png)
N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N'-(prop-2-en-1-yl)benzene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ALLYL-N’-{4-[2-(ALLYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL]-4-OXOBUTYL}PHTHALAMIDE is a complex organic compound with a molecular formula of C26H33N3O4 This compound is characterized by its unique structure, which includes multiple functional groups such as allyl, amino, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N’-{4-[2-(ALLYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL]-4-OXOBUTYL}PHTHALAMIDE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the cyclohexenone core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the allyl groups: This step involves allylation reactions using allyl halides in the presence of a base.
Formation of the phthalamide moiety: This is typically done through an amidation reaction between a phthalic anhydride derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N’-{4-[2-(ALLYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL]-4-OXOBUTYL}PHTHALAMIDE undergoes various types of chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl groups can lead to the formation of epoxides, while reduction of the oxo groups can yield alcohols .
Scientific Research Applications
N-ALLYL-N’-{4-[2-(ALLYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL]-4-OXOBUTYL}PHTHALAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-ALLYL-N’-{4-[2-(ALLYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL]-4-OXOBUTYL}PHTHALAMIDE exerts its effects involves interactions with various molecular targets. The allyl and amino groups can interact with enzymes and receptors, modulating their activity. The oxo groups can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-ALLYL-N’-{4-[2-(ALLYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL]-4-OXOBUTYL}PHTHALAMIDE is unique due to its combination of functional groups and its complex structure. This makes it a versatile compound for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C26H33N3O4 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
1-N-[(4E)-4-(4,4-dimethyl-2-oxo-6-prop-2-enyliminocyclohexylidene)-4-hydroxybutyl]-2-N-prop-2-enylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C26H33N3O4/c1-5-13-27-20-16-26(3,4)17-22(31)23(20)21(30)12-9-15-29-25(33)19-11-8-7-10-18(19)24(32)28-14-6-2/h5-8,10-11,30H,1-2,9,12-17H2,3-4H3,(H,28,32)(H,29,33)/b23-21+,27-20? |
InChI Key |
OSPUUKLOBSIMDT-QAASSUMNSA-N |
Isomeric SMILES |
CC1(CC(=NCC=C)/C(=C(/CCCNC(=O)C2=CC=CC=C2C(=O)NCC=C)\O)/C(=O)C1)C |
Canonical SMILES |
CC1(CC(=NCC=C)C(=C(CCCNC(=O)C2=CC=CC=C2C(=O)NCC=C)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-[(2-Nitrophenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11089133.png)
![Ethyl (4-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}phenyl)acetate](/img/structure/B11089141.png)
![Ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11089143.png)
![5-ethyl-9,9-dimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione](/img/structure/B11089147.png)
![2-[(2Z)-2-[(4-bromophenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11089153.png)
![2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11089159.png)

![ethyl 4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11089173.png)
![2-(4-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11089174.png)
![Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11089177.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11089182.png)

![3-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11089214.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B11089221.png)
